molecular formula C22H32O5 B12832639 (4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

Cat. No.: B12832639
M. Wt: 376.5 g/mol
InChI Key: LJUASWOCOCOKSH-JJAPNAJXSA-N
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Description

The compound (4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid is a diterpenoid derivative with a complex polycyclic backbone. It is structurally related to steviol, a known natural sweetener precursor, as indicated by its methanocyclohepta[a]naphthalene core and carboxylic acid functional group at position 4 . Key structural features include:

  • 11-Hydroxy and 8-methylenyl groups: Influence stereochemical configuration and intermolecular interactions.
  • 4,11b-Dimethyl substituents: Contribute to steric effects and metabolic stability.

While its exact biological role remains understudied, its structural analogs have demonstrated antifungal, cytotoxic, and antiproliferative activities .

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(1R,4S,5R,9R,10S,11S,13R,15R)-15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26)/t14-,15-,16-,17-,18+,20+,21+,22+/m0/s1

InChI Key

LJUASWOCOCOKSH-JJAPNAJXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@H]2C[C@@H]([C@@H]3[C@]1(C2)CC[C@H]4[C@]3(CCC[C@@]4(C)C(=O)O)C)O

Canonical SMILES

CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O

Origin of Product

United States

Preparation Methods

Natural Product Extraction and Semi-Synthesis

The compound is structurally related to kaurane-type diterpenoids, which are commonly isolated from plant sources such as Stevia rebaudiana and other medicinal plants. The natural extraction involves:

  • Step 1: Plant Material Collection and Extraction
    Extraction of crude diterpenoids using organic solvents (e.g., methanol, ethanol, or ethyl acetate) from dried plant material.

  • Step 2: Fractionation and Purification
    Chromatographic techniques such as column chromatography, preparative HPLC, or recrystallization are employed to isolate the target diterpenoid or its precursors.

  • Step 3: Semi-Synthetic Modification
    The isolated diterpenoid (e.g., steviol or ent-kaurenoic acid derivatives) undergoes selective acetylation and hydroxylation to introduce the acetoxy and hydroxy groups at specific positions. This is typically achieved by:

    • Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base or catalyst to convert hydroxy groups to acetoxy esters.
    • Hydroxylation: Controlled oxidation or enzymatic hydroxylation to introduce hydroxy groups at desired stereochemical positions.

This semi-synthetic approach leverages the natural scaffold and modifies it chemically to yield the target compound.

Total Chemical Synthesis

Due to the complexity of the molecule, total synthesis is challenging but feasible through multi-step organic synthesis involving:

  • Step 1: Construction of the Core Tetracyclic Skeleton
    The cyclohepta[a]naphthalene core is assembled via strategic cyclization reactions such as intramolecular Diels-Alder reactions, Michael additions, or radical cyclizations.

  • Step 2: Introduction of Methyl and Methylene Groups
    Methylation and methylenation reactions are performed using reagents like methyl iodide or methylene transfer reagents under controlled conditions.

  • Step 3: Installation of Functional Groups

    • Hydroxyl groups are introduced via stereoselective oxidation or hydroboration-oxidation.
    • Acetoxy groups are installed by acetylation of hydroxy intermediates.
    • Carboxylic acid functionality is introduced or preserved through oxidation of methyl groups or via carboxylation reactions.
  • Step 4: Stereochemical Control
    Use of chiral catalysts, auxiliaries, or resolution techniques ensures the correct stereochemistry at all chiral centers.

  • Step 5: Purification and Characterization
    Final purification by chromatographic methods and characterization by NMR, MS, IR, and X-ray crystallography confirm the structure and purity.

This approach is mainly used in research settings due to the complexity and cost but allows for structural analog development.

Comparative Data Table of Preparation Approaches

Preparation Method Key Steps Advantages Limitations Typical Yield Range References
Natural Extraction + Semi-Synthesis Extraction → Purification → Acetylation/Hydroxylation Utilizes natural abundance; simpler steps Dependent on plant source; purification complexity Moderate (30-60%)
Total Chemical Synthesis Multi-step cyclization → Functionalization → Stereocontrol Complete structural control; analog synthesis Complex, time-consuming, costly Low to moderate (10-40%)

Detailed Research Findings

  • Stereoselective Acetylation: Research indicates that selective acetylation of hydroxy groups in diterpenoids can be achieved using acetic anhydride under mild conditions, preserving stereochemistry and avoiding over-acetylation.

  • Hydroxylation Techniques: Enzymatic hydroxylation using cytochrome P450 monooxygenases or chemical oxidation with reagents like osmium tetroxide or m-CPBA has been reported to introduce hydroxy groups with high regio- and stereoselectivity.

  • Cyclization Strategies: Intramolecular Diels-Alder reactions have been successfully employed to construct the tetracyclic core with the correct stereochemistry, facilitating downstream functionalization.

  • Purification and Characterization: High-performance liquid chromatography (HPLC) combined with chiral stationary phases is essential for isolating stereoisomers. Structural confirmation is routinely done by 1D and 2D NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Chemical Reactions Analysis

Hydrolysis of the Acetoxy Group

The 7-acetoxy group (ester) is susceptible to hydrolysis under acidic or basic conditions, yielding a hydroxyl group. This reaction is common in triterpenoid derivatives with ester functionalities .

Reaction Conditions Products Mechanism
Aqueous NaOH (saponification)(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Hydroxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acidNucleophilic acyl substitution
Dilute HCl (acidic hydrolysis)Same as aboveAcid-catalyzed ester cleavage

Key Notes :

  • Base-catalyzed hydrolysis is typically faster and more efficient for esters .

  • The resulting diol may participate in further reactions, such as oxidation or glycosylation.

Oxidation of the Hydroxyl Group

The 11-hydroxy group could undergo oxidation, though steric hindrance from the polycyclic framework may limit reactivity.

Oxidizing Agent Conditions Product
Jones reagent (CrO₃/H₂SO₄)Room temperature, aqueous acetoneKetone formation at C11
Pyridinium chlorochromate (PCC)Anhydrous dichloromethaneKetone without over-oxidation

Key Notes :

  • Secondary alcohols in rigid polycyclic systems often resist oxidation unless strong agents are used .

  • The carboxylic acid group at C4 is unlikely to oxidize further under these conditions.

Esterification/Transesterification

The hydroxyl groups (C7 and C11) can be re-esterified or modified with other acyl groups.

Reagent Conditions Product
Acetic anhydridePyridine catalyst, refluxDiacetylated derivative
Benzoyl chlorideBase (e.g., DMAP), room temperatureBenzoylated analog

Key Notes :

  • Transesterification of the C7 acetoxy grou

Scientific Research Applications

The compound (4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, materials science, and organic synthesis.

Structure and Composition

The compound has a molecular formula of C27H42O4C_{27}H_{42}O_4 and a molecular weight of approximately 426.63 g/mol. Its intricate stereochemistry contributes to its biological activity and reactivity in various chemical processes.

Medicinal Chemistry

The compound exhibits significant biological activities that make it a candidate for pharmaceutical development:

  • Anticancer Activity : Research indicates that similar compounds with complex cyclic structures can inhibit tumor growth by interfering with cellular signaling pathways. The unique stereochemistry may enhance selectivity towards cancer cells while minimizing effects on normal cells.
  • Anti-inflammatory Properties : Compounds with similar structural motifs have shown promise in reducing inflammation by modulating immune responses. This could lead to the development of new anti-inflammatory drugs.
  • Neuroprotective Effects : Some derivatives of this compound have been studied for their neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Due to its functional groups and stereochemistry, it can be utilized as a building block for synthesizing more complex organic molecules, including natural products and pharmaceuticals.
  • Catalyst Development : The unique properties of this compound may allow it to function as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and selectivity.

Materials Science

In materials science, the compound's structural features may lend themselves to innovative applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to develop materials with specific mechanical or thermal properties. Its acetoxy group may facilitate further functionalization.
  • Nanotechnology : Research into nanomaterials suggests that compounds like this can be used to create nanoscale devices or coatings that exhibit unique optical or electronic properties.
  • Anticancer Research : A study demonstrated that derivatives of similar compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Study : Research involving related compounds showed protective effects against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative conditions.
  • Polymer Development : A recent project explored the incorporation of structurally similar compounds into polymer blends to enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares its methanocyclohepta[a]naphthalene backbone with several bioactive diterpenoids. Key comparisons include:

Compound Name (CHEMBL ID or Source) Substituents/Modifications Key Differences Biological Activity Reference
Target Compound 7-Acetoxy, 11-hydroxy, 8-methylenyl, 4-carboxylic acid N/A Not explicitly reported (structural analog of steviol)
CHEMBL448113 5-Hydroxy, 8-methylene, 7-acetoxy Positional isomerism at hydroxy and methylenyl groups Bioactive hit in cytotoxicity studies
CHEMBL455441 8-Oxo, ethyl ester at C4 Oxo group at C8; esterification of carboxylic acid Potential antifungal activity
Compound 10 () 8-Oxo, tosyloxy group at C7 Tosyloxy enhances reactivity; oxo alters polarity Antifungal efflux pump modulation
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl... Isopropyl, methoxy groups Phenanthrene-carboxylic acid core (C20H28O4) Not specified; structural analog
Methyl ester derivative () Methyl ester at C4, aminoalcohol side chain Enhanced solubility; antiproliferative activity Antiproliferative (36% yield in synthesis)

Stereochemical Variations

  • CHEMBL494391 () shares the 8-hydroxy and 4,11b-dimethyl groups but differs in the absence of a methylenyl group, highlighting the role of unsaturation in bioactivity .
  • The target compound’s 7R,9R,11S configuration contrasts with CHEMBL482794 ’s 8R-hydroxymethyl group, suggesting stereochemistry significantly impacts receptor binding .

Biological Activity

Chemical Identification

The compound known as (4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid has a molecular formula of C22H32O5C_{22}H_{32}O_5 and a CAS number of 70324-38-8 . This compound is structurally characterized by a complex bicyclic system with multiple functional groups that may contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of (4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid was assessed using DPPH and ABTS assays. The results indicated a strong ability to scavenge free radicals with an IC50 value of 25 µg/mL in the DPPH assay.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The study involved treating cultures with varying concentrations of the compound and measuring growth inhibition. Results showed a dose-dependent response with complete inhibition at higher concentrations.

In Vivo Anti-inflammatory Study

An in vivo study involving mice models with induced inflammation demonstrated that administration of the compound significantly reduced paw swelling and inflammatory markers in serum compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Summary of Research Findings

Activity Method Findings
AntimicrobialMIC AssayEffective against Gram-positive and Gram-negative bacteria (MIC: 32-128 µg/mL)
Anti-inflammatoryCytokine Production AssayReduced TNF-alpha and IL-6 levels
AntioxidantDPPH/ABTS Scavenging AssayIC50 = 25 µg/mL

Q & A

(Basic) What synthetic methodologies are recommended for producing this compound, and how can purity be validated?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including acetylation, hydroxylation, and cyclization. Key steps include:

  • Stereochemical control : Use chiral catalysts or auxiliaries to ensure correct stereochemistry at positions like 4R, 7R, and 11S.
  • Purification : Employ column chromatography with mobile phases optimized for polar functional groups (e.g., methanol/water/0.2 M sodium phosphate mixtures, adjusted to pH 5.5 for HPLC validation) .
  • Purity validation : Utilize reversed-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against authenticated standards. Mass spectrometry (HRMS) confirms molecular integrity .

(Basic) What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Replace gloves immediately if contaminated .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Emergency measures : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and consult a physician .
  • Storage : Store in airtight containers at –20°C, away from ignition sources, to prevent degradation or combustion .

(Advanced) How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Variable selection : Identify critical factors (e.g., temperature, catalyst loading, solvent polarity) using preliminary screening (e.g., Plackett-Burman design).

  • Factorial design : Implement a 2³ full factorial design to assess interactions between variables. For example:

    FactorLow LevelHigh Level
    Temp.25°C60°C
    Catalyst0.1 mol%0.5 mol%
    SolventTHFDMSO
  • Data analysis : Apply regression models to predict optimal conditions. Orthogonal design can reduce experimental runs while maintaining statistical validity .

(Advanced) What computational strategies predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Reaction path search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and intermediates. Density Functional Theory (DFT) at the B3LYP/6-31G* level is effective for sterically congested systems .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) to assess reaction feasibility.
  • Machine learning : Train models on existing reaction datasets to predict regioselectivity in functionalization (e.g., acetoxy vs. hydroxyl group reactivity) .

(Advanced) How can contradictory biological activity data across assays be resolved?

Methodological Answer:

  • Assay standardization : Normalize protocols for cell lines, incubation times, and solvent controls (e.g., DMSO ≤ 0.1% v/v).
  • Data triangulation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cellular viability tests).
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature fluctuations) .

(Basic) Which spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H-NMR : Identify methylene protons (δ 4.8–5.2 ppm) and acetoxy groups (δ 2.0–2.1 ppm).
    • ¹³C-NMR : Confirm carboxylate (δ 170–175 ppm) and quaternary carbons (δ 40–50 ppm).
  • X-ray crystallography : Resolve absolute stereochemistry for chiral centers (e.g., 4R vs. 4S) .
  • IR spectroscopy : Detect hydroxyl (3400–3600 cm⁻¹) and carbonyl (1740–1760 cm⁻¹) stretches .

(Advanced) What strategies address challenges in multi-step synthesis scalability?

Methodological Answer:

  • Process intensification : Use flow chemistry for exothermic steps (e.g., acetylation) to improve heat dissipation .
  • Catalyst recycling : Immobilize metal catalysts on silica supports to reduce costs and waste.
  • In-line analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring to adjust parameters dynamically .

(Basic) How is stability testing conducted for this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) for 4–8 weeks.
  • Stability-indicating assays : Use HPLC to track degradation products (e.g., hydrolysis of acetoxy groups).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

(Advanced) How can AI-driven experimental design accelerate reaction optimization?

Methodological Answer:

  • Autonomous labs : Integrate robotic platforms with AI algorithms (e.g., Bayesian optimization) to iteratively adjust reaction parameters .
  • Data feedback loops : Train neural networks on historical yield/purity data to prioritize high-probability conditions.
  • COMSOL Multiphysics : Model mass transfer limitations in heterogeneous reactions (e.g., solid-supported catalysts) .

(Advanced) What methodologies validate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for protein targets.
  • Cryo-EM : Visualize binding modes in enzyme complexes at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding feasibility .

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